1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole
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Overview
Description
1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 1,2-diphenylethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for the development of new therapeutic agents, including anticancer and antimicrobial drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.
Mechanism of Action
The mechanism of action of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole: This compound has a simpler structure but lacks the additional phenyl group, which may affect its chemical properties and applications.
3,5-Diphenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,2-diphenyl-1-pyrazol-1-ylethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-3-9-18(10-4-1)17-20(23-15-7-13-21-23,24-16-8-14-22-24)19-11-5-2-6-12-19/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTOSSMBYOODRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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